![molecular formula C17H17NO B2661410 1-(3-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 343373-41-1](/img/structure/B2661410.png)
1-(3-Methylbenzoyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with acyl chlorides or anhydrides in the presence of a base . For instance, the compound “N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide” was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .Chemical Reactions Analysis
The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds . This is an attractive strategy for synthetic chemists to access heterocyclic cores . Multiple binding sites make them flexible ligands for complexation with transition metals .Scientific Research Applications
Solvent Extraction of Gadolinium (Gd(III))
- EPR Spectroscopy : Electron paramagnetic resonance (EPR) spectroscopy has been used to study the chemical species formed in the organic extracts, such as Gd3+, Fe3+, Cu2+, and Cr3+, which contain unpaired electrons .
Structural and Conformational Features of Thioureas
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-4-8-15(12-13)17(19)18-11-5-9-14-7-2-3-10-16(14)18/h2-4,6-8,10,12H,5,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLRPARNRZNBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.